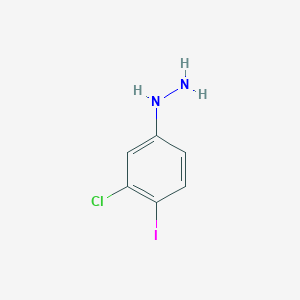
4-(Biphenyl-4-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Biphenyl-4-yl)-1H-imidazole is an organic compound that features a biphenyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Biphenyl-4-yl)-1H-imidazole typically involves the coupling of biphenyl derivatives with imidazole precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with an imidazole halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Biphenyl-4-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or iodine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or alkylated biphenyl-imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Biphenyl-4-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Wirkmechanismus
The mechanism of action of 4-(Biphenyl-4-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The biphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
- 4-(Biphenyl-4-yl)-1H-pyrazole
- 4-(Biphenyl-4-yl)-1H-triazole
- 4-(Biphenyl-4-yl)-1H-tetrazole
Comparison: 4-(Biphenyl-4-yl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it versatile for various applications. In contrast, pyrazole, triazole, and tetrazole derivatives may exhibit different reactivity and binding affinities due to their varying ring structures and nitrogen atom arrangements .
Eigenschaften
Molekularformel |
C15H12N2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
5-(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C15H12N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-17-15/h1-11H,(H,16,17) |
InChI-Schlüssel |
KWNTZSGAQUQYKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
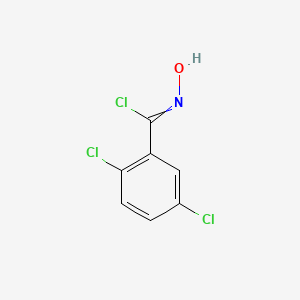
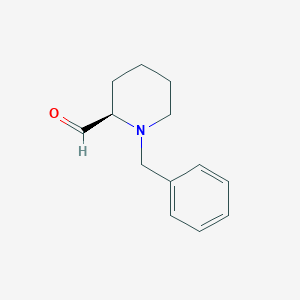

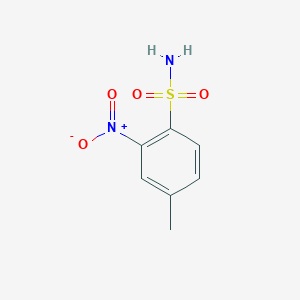
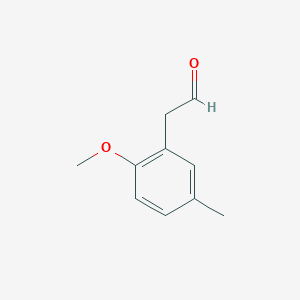

![[(2,4,5-Trifluorophenyl)methyl]hydrazine](/img/structure/B12438332.png)

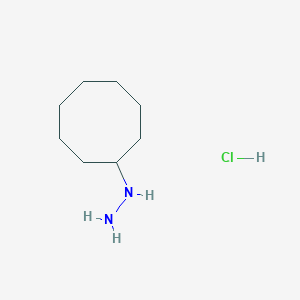

![ammonium (2E)-7-[(2-amino-2-carboxyethyl)sulfanyl]-2-[(2,2-dimethylcyclopropyl)formamido]hept-2-enoate](/img/structure/B12438353.png)

